1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
Description
Historical Development and Research Context
The discovery of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride emerged from advancements in cyclohexane carboxamide chemistry during the early 21st century. Cyclohexane carboxamides gained prominence due to their structural versatility and biological relevance, particularly in modulating protein-protein interactions and enzyme activity. This compound represents a synthetic derivative designed to optimize stereochemical control and functional group interactions, as highlighted in patent WO2017070418A1, which emphasizes the role of chiral centers in influencing receptor binding. Early research focused on its potential as a Rho-kinase inhibitor, drawing parallels to structurally related molecules like Y-27632, a known regulator of cytoskeletal dynamics.
Nomenclature Systems and Chemical Identification
The compound is systematically identified through multiple nomenclature systems:
- Common Name : this compound.
- Systematic IUPAC Name : Cyclohexane-1-carboxamide, 1-amino-N-[3-(dimethylamino)propyl]-, dihydrochloride.
- CAS Registry Number : 1423024-78-5.
Alternative identifiers include:
IUPAC Naming Convention and Structural Classification
The IUPAC name reflects its structure:
- Parent chain : Cyclohexane.
- Substituents :
- A carboxamide group (-CONH-) at position 1.
- An amino group (-NH2) at position 1.
- A 3-(dimethylamino)propyl chain attached to the carboxamide nitrogen.
- Salt form : Dihydrochloride (two HCl molecules associated with the amine groups).
The molecule belongs to the cyclohexane carboxamide class, characterized by a six-membered aliphatic ring with a carboxamide functional group. Its structural complexity arises from the presence of multiple nitrogen atoms and stereochemical considerations.
Registry Numbers and Database Identification Codes
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1423024-78-5 | |
| Molecular Formula | C₁₂H₂₅N₃O·2HCl | |
| Molecular Weight | 300.27 g/mol | |
| SMILES | CN(C)CCCNC(=O)C1(N)CCCCC1.Cl.Cl | |
| InChIKey | LJTOQOACOFJYSB-UHFFFAOYSA-N |
Position in Cyclohexane Carboxamide Research Landscape
This compound occupies a niche in medicinal chemistry due to its dual functional groups (amide and tertiary amine) and stereochemical precision. Key research areas include:
- Enzyme Inhibition : Analogous to Y-27632, it may modulate Rho-kinase activity, impacting cell migration and apoptosis.
- Synthetic Methodology : Patents like WO2017070418A1 outline stereoselective routes for similar carboxamides, emphasizing the importance of amino acid backbones in controlling diastereomer purity.
- Structural Analogs : Compared to other cyclohexane carboxamides, its dimethylaminopropyl chain enhances solubility and potential blood-brain barrier penetration.
Table 1 : Comparative Analysis of Cyclohexane Carboxamide Derivatives
This compound’s uniqueness lies in its balanced hydrophilicity-lipophilicity profile, making it a candidate for in vitro mechanistic studies and scaffold optimization in drug discovery.
Properties
IUPAC Name |
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O.2ClH/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12;;/h3-10,13H2,1-2H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTOQOACOFJYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1(CCCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Cyclohexane-1-carboxylic Acid Derivative
- The starting material is often (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid or related cyclohexane carboxylic acids.
- These acids can be synthesized or purchased and may undergo functional group modifications such as esterification or hydrolysis to yield the desired acid form.
- Hydrolysis of esters to acids is typically performed using 1N sodium hydroxide in methanol, yielding the acid quantitatively (up to 100% yield).
Preparation of 3-(Dimethylamino)propyl Amine
Amide Bond Formation Using Carbodiimide Coupling
- The key step is the coupling of the cyclohexane carboxylic acid with 3-(dimethylamino)propylamine.
- This is commonly achieved using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI·HCl) as a coupling agent.
- The reaction is performed in an organic solvent such as dichloromethane, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
- Triethylamine is added dropwise to neutralize the acid formed and to maintain reaction pH.
- The reaction is typically maintained at 0°C initially, then warmed to room temperature and stirred overnight to ensure completion.
Workup and Purification
- After completion, the reaction mixture is quenched by adding saturated sodium chloride solution.
- The organic phase is separated and washed sequentially with sodium hydroxide solution, water, and brine to remove impurities.
- The organic layer is dried over anhydrous sodium sulfate and filtered.
- Concentration under reduced pressure (rotary evaporator) yields a crude solid.
- The crude product is purified by recrystallization or chromatography as needed.
- Finally, the purified compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding the stable dihydrochloride form.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis of ester to acid | 1N NaOH in methanol, room temperature | ~100 | Quantitative conversion |
| Amide coupling | EDCI·HCl, DMAP, triethylamine, DCM, 0°C to RT, overnight | 40–85 | Yield varies depending on substrates and scale |
| Workup and purification | Saturated NaCl wash, drying over Na2SO4, rotary evaporation | — | Purity improved by recrystallization |
| Salt formation (dihydrochloride) | Treatment with HCl in solvent | — | Provides stable, isolable salt form |
Supporting Research Findings
- The use of EDCI·HCl as a coupling agent is well-documented for amide bond formation with high efficiency and mild reaction conditions, avoiding harsh reagents.
- The cyclohexane ring size (six-membered) is critical for biological activity and also influences synthetic accessibility and reaction outcomes.
- The presence of the dimethylamino group on the propyl chain requires careful control of reaction pH and conditions to prevent side reactions.
- The dihydrochloride salt form improves solubility and stability, which is important for pharmaceutical applications.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Reaction with Acids and Bases
The dihydrochloride salt form suggests sensitivity to pH changes. Neutralization reactions with strong bases (e.g., NaOH) could regenerate the free amine form of the compound. For example:
This reaction is critical for isolating the base form during synthesis .
Nucleophilic Substitution
The tertiary amine group in the dimethylaminopropyl chain may participate in nucleophilic substitution reactions. For instance, alkylation or acylation could occur under appropriate conditions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides .
Oxidation and Reduction
-
Oxidation : The cyclohexane ring or amine groups could undergo oxidation. For example, treatment with potassium permanganate (KMnO₄) might oxidize the cyclohexane moiety to a ketone or carboxylic acid derivative.
-
Reduction : The amide group could be reduced to a secondary amine using agents like lithium aluminum hydride (LiAlH₄) .
Salt Formation
The compound’s dihydrochloride form indicates its capacity to form salts with other acids (e.g., hydrobromide, sulfate). This property is leveraged in purification and stabilization processes .
Comparative Reactivity
The compound’s reactivity differs from structurally related molecules due to its carboxamide and tertiary amine functionalities:
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide | Amide, tertiary amine | Salt formation, nucleophilic substitution |
| N,N-dimethylcyclohexylamine | Tertiary amine | Alkylation, oxidation |
| Cyclohexanecarboxylic acid | Carboxylic acid | Esterification, decarboxylation |
Scientific Research Applications
Pharmacological Research
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride has been explored for its pharmacological properties, particularly in the following areas:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated.
- Protein Interactions : Studies have shown that this compound can modulate protein interactions, making it valuable for research into cellular signaling pathways and disease mechanisms.
Biochemical Studies
In biochemical contexts, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in:
- Chemical Biology : Used to explore biological pathways and mechanisms by modifying its structure to create analogs that can interact with biological targets.
- Drug Development : Its structural properties allow it to serve as a scaffold for designing new drugs aimed at various therapeutic targets .
Industrial Applications
In the industrial sector, this compound is employed in:
- Pharmaceutical Manufacturing : As an intermediate in the production of drugs targeting cardiovascular and respiratory conditions.
- Agrochemicals : Utilized in the formulation of products aimed at improving crop yields and pest resistance .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of a specific enzyme linked to metabolic disorders, researchers found that this compound effectively reduced enzyme activity by 70% at a concentration of 50 µM. This suggests potential therapeutic applications in metabolic regulation.
Case Study 2: Drug Development
Another investigation focused on synthesizing derivatives of this compound to enhance its binding affinity for a receptor implicated in anxiety disorders. The modified compounds showed improved selectivity and potency compared to existing treatments, indicating a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-Amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
- CAS Number : 1423024-78-5 (dihydrochloride form) ; 1016870-22-6 (free base)
- Molecular Formula : C₁₂H₂₅N₃O·2HCl (dihydrochloride)
- Molecular Weight : ~300.27 g/mol (estimated for dihydrochloride; free base: 227.35 g/mol)
Structural Features :
- A cyclohexane ring substituted with an amino group and a carboxamide moiety.
- The carboxamide is linked to a 3-(dimethylamino)propyl chain, conferring both lipophilic and cationic properties.
- The dihydrochloride salt enhances solubility in aqueous media .
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs: Cyclohexane Derivatives
Key Observations :
Functional Analogs: Amine Hydrochlorides
Key Observations :
Amide-Based Compounds
Key Observations :
- Chlorinated acetamides (e.g., 2-Chloro-N-(3-chlorophenethyl)acetamide) exhibit reduced stability compared to the target compound’s cyclohexane-carboxamide core .
- Indazole-containing diamines demonstrate broader pharmacological activity but higher synthetic complexity .
Research Implications and Gaps
- Solubility & Bioavailability : The dihydrochloride form of the target compound likely improves aqueous solubility over neutral amides (e.g., 2-Chloro-N-(3-chlorophenethyl)acetamide) .
- Target Specificity: Unlike mecamylamine (ion channel focus) or Bis-TRIS (non-pharmacological), the target compound’s carboxamide-dimethylamine hybrid structure suggests dual functionality in receptor binding .
- Data Gaps: Limited published data on the target compound’s pharmacokinetics or toxicity necessitates further comparative studies with analogs like dabigatran-related diamines .
Biological Activity
Overview
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride, commonly referred to as a dihydrochloride salt, is a synthetic organic compound with the molecular formula C12H27Cl2N3O and a molecular weight of 300.27 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
The synthesis of this compound typically involves multi-step organic synthesis techniques, starting with cyclohexanecarboxylic acid reacted with 3-(dimethylamino)propylamine to form the corresponding amide. The final product is obtained by treating the amide with hydrochloric acid to yield the dihydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact mechanisms can vary depending on the specific target involved.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly in studies related to protease inhibition. For instance, it has been noted for its potential role in inhibiting NS3 protease, which is crucial in the lifecycle of the Hepatitis C virus (HCV). The compound's structural characteristics may contribute to its selectivity and potency against such targets .
Protein Interactions
In addition to enzyme inhibition, this compound is utilized in studies focusing on protein interactions. These interactions are vital for understanding cellular signaling pathways and developing therapeutic strategies for diseases where these pathways are disrupted .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 3-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide | C12H25N3O | Similar amine and cyclohexane structure | Variation in amino positioning may alter biological activity |
| N,N-dimethylcyclohexylamine | C10H21N | Simple dimethylamine structure | Lacks carboxamide functionality |
| Cyclohexanecarboxylic acid | C7H12O2 | Contains carboxylic acid instead of amide | No amino groups present |
This table illustrates how this compound possesses distinct chemical reactivity and biological properties compared to its analogs .
Clinical Applications
Although primarily used in research settings, there are indications that compounds like this compound could be explored for therapeutic applications. For example, its role as a protease inhibitor suggests potential in developing antiviral therapies for HCV infections. Clinical trials have shown that related compounds exhibit significant antiviral activity, highlighting the importance of further investigations into this compound's efficacy and safety profile .
Experimental Studies
In laboratory settings, studies have demonstrated that this compound can effectively inhibit specific enzyme activities linked to disease progression in models of chronic liver disease. The findings suggest that further exploration could lead to breakthroughs in treatment strategies for conditions associated with HCV .
Q & A
Q. What are the recommended synthetic routes for 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride, and how can reaction conditions be optimized?
The compound’s synthesis typically involves coupling a cyclohexane-1-carboxamide derivative with a dimethylaminopropylamine intermediate. Carbodiimide reagents (e.g., EDC·HCl) are effective for amide bond formation . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency.
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize reactive intermediates.
- Temperature : Room temperature or mild heating (30–40°C) minimizes side reactions.
- Purification : Use ion-exchange chromatography or recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm the presence of the cyclohexane ring, carboxamide, and dimethylaminopropyl groups. Look for characteristic shifts:
- Cyclohexane protons: δ 1.2–2.1 ppm (multiplet).
- Amide NH: δ 6.5–7.5 ppm (broad, exchangeable).
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>95% by area) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular formula .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : The compound is highly soluble in water and polar solvents (e.g., methanol) due to its dihydrochloride salt form. For hydrophobic matrices (e.g., lipid bilayers), use DMSO as a co-solvent (<1% v/v) .
- Stability : Store at −20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as hydrolysis of the amide bond may occur under alkaline conditions .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC50_{50}50 values across assays)?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Buffer Compatibility : Test activity in physiological buffers (e.g., PBS vs. HEPES) to rule out pH- or salt-dependent effects.
- Metabolic Stability : Use liver microsomes or hepatocytes to assess if rapid metabolism explains potency discrepancies .
- Data Normalization : Include internal controls (e.g., reference inhibitors) to standardize inter-assay variability.
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological pathways?
- Receptor Binding Assays : Screen against GPCR panels (e.g., serotonin, dopamine receptors) using radioligand displacement.
- Calcium Imaging : Monitor intracellular Ca flux in neuronal cell lines to identify signaling pathways.
- Knockdown Studies : Use siRNA targeting suspected receptors to confirm functional relevance .
- In Vivo Models : Employ zebrafish or rodent models to assess blood-brain barrier penetration and behavioral effects .
Q. What formulation challenges arise in developing this compound for preclinical studies, and how are they addressed?
- Oral Bioavailability : Low permeability due to high hydrophilicity can be mitigated via prodrug strategies (e.g., esterification of the carboxamide).
- pH-Sensitive Degradation : Encapsulate in enteric-coated nanoparticles to protect against gastric acid .
- Dosing Consistency : Use lyophilization to prepare stable, reproducible powders for reconstitution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
